N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide

Drug-likeness Lipophilicity Lead Optimization

N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide (CAS 888462-72-4) is a synthetic, low-molecular-weight (488.5 g/mol) small molecule belonging to the benzofuran-xanthene carboxamide class. Its structure comprises a benzofuran core connected via a carboxamide bridge to a 9H-xanthene moiety, with a 3,4-dimethylphenyl group on the carbamoyl nitrogen.

Molecular Formula C31H24N2O4
Molecular Weight 488.543
CAS No. 888462-72-4
Cat. No. B2772877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide
CAS888462-72-4
Molecular FormulaC31H24N2O4
Molecular Weight488.543
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C
InChIInChI=1S/C31H24N2O4/c1-18-15-16-20(17-19(18)2)32-31(35)29-28(23-11-5-8-14-26(23)37-29)33-30(34)27-21-9-3-6-12-24(21)36-25-13-7-4-10-22(25)27/h3-17,27H,1-2H3,(H,32,35)(H,33,34)
InChIKeyUUFAYEGDXDETHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide CAS 888462-72-4: Core Properties and Compound Class


N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide (CAS 888462-72-4) is a synthetic, low-molecular-weight (488.5 g/mol) small molecule belonging to the benzofuran-xanthene carboxamide class [1]. Its structure comprises a benzofuran core connected via a carboxamide bridge to a 9H-xanthene moiety, with a 3,4-dimethylphenyl group on the carbamoyl nitrogen. The compound possesses 2 hydrogen bond donors, 4 acceptors, a topological polar surface area (TPSA) of 80.6 Ų, and a high predicted lipophilicity (XLogP3-AA of 6.8) [1]. These properties place it within a chemical space often explored for intracellular target engagement, but no publicly disclosed primary bioassay data exists for this compound [2].

Benzofuran-xanthene carboxamide scaffold with 3,4-dimethylphenyl substituent
Computed property profile: high predicted lipophilicity, intermediate polar surface area
No publicly disclosed primary bioassay data; selection based on property differentiation

Why the 3,4-Dimethylphenyl Substituent on CAS 888462-72-4 Prevents Generic Substitution with Other In-Class Analogs


Although the benzofuran-3-yl-9H-xanthene-9-carboxamide scaffold is shared among a library of commercially available analogs, the identity of the phenyl substituent on the carbamoyl group drives significant shifts in key drug-likeness and developability parameters. A comparison of computed properties across four closely related analogs—where only the phenyl substitution pattern differs—reveals a logP range of 1.6 units and TPSA variations of up to 12.2 Ų [1], , , [2]. The 3,4-dimethylphenyl variant (CAS 888462-72-4) exhibits the highest XLogP3-AA (6.8) and an intermediate TPSA (80.6 Ų) within the set, predicting significantly different membrane permeability, solubility, and protein binding profiles compared to, for example, the 3-chlorophenyl (XLogP3-AA 5.2) or 2-methoxyphenyl (TPSA 92.8 Ų) analogs [1], , , [2]. These property differences mean that substituting one analog for another in a biological assay or lead-optimization program will change the free fraction, non-specific binding, and absorption characteristics of the test article, invalidating direct cross-compound activity or efficacy comparisons.

Substituent-dependent lipophilicity shift

Large logP differences among analogs may shift membrane permeability and non‑specific binding, invalidating direct cross‑compound comparisons.

Polar surface area variation

TPSA divergence across the series alters solubility‑permeability balance and free fraction, limiting direct substitution.

Electronic character mismatch

Electron‑donating 3,4‑dimethyl vs. electron‑withdrawing chloro substituents modulate hydrogen‑bond strength and target recognition differently.

Quantitative Property Differentiation Guide for CAS 888462-72-4: Computed Selection Criteria Against In-Class Analogs


Lipophilicity (XLogP3-AA) Differentiation: CAS 888462-72-4 is the Most Lipophilic Among Common Analogs

Among the five closest commercially available benzofuran-xanthene carboxamide analogs, CAS 888462-72-4 demonstrates the highest computed XLogP3-AA value at 6.8. This is 1.6 log units higher than the 3-chlorophenyl analog (XLogP3-AA 5.2) and 1.2 units higher than the 2-methoxyphenyl analog (XLogP3-AA 5.6) [1], [2], [3], [4], . Higher logP typically correlates with increased membrane permeability and plasma protein binding, which can be a critical selection factor for phenotypic screening libraries and CNS-targeted probe compounds [5].

Lipophilicity (XLogP3‑AA)
Class‑level
Target: 6.8 Comparators: 3‑Chlorophenyl 5.2, 2‑Methoxyphenyl 5.6, p‑Tolyl 6.2, Phenyl 5.9
Reported higher lipophilicity may influence membrane permeability context.
Computed property; no experimental logP for cross‑validation.
Drug-likeness Lipophilicity Lead Optimization

Topological Polar Surface Area (TPSA) Differentiation: Intermediate TPSA Predicts a Balanced Permeability-Solubility Profile

The target compound's computed TPSA of 80.6 Ų falls between the 3-chlorophenyl analog (71.4 Ų) and the 2-methoxyphenyl analog (92.8 Ų) [1], [2], . This is significant because TPSA is inversely correlated with oral absorption and cellular permeability; compounds with TPSA < 140 Ų are generally considered to have acceptable permeation, but values below ~90 Ų are often preferred for CNS penetration [3]. CAS 888462-72-4's TPSA thus positions it as having a more balanced permeability profile than the methoxy analog, while retaining slightly higher hydrogen-bonding capacity than the chloro analog.

Topological Polar Surface Area
Class‑level
Target: 80.6 Ų Comparators: 3‑Chlorophenyl 71.4 Ų, 2‑Methoxyphenyl 92.8 Ų, p‑Tolyl 80.6 Ų, Phenyl 80.6 Ų
Intermediate TPSA may support a balanced permeability‑solubility profile context.
Computed property; no experimental TPSA available.
Drug-likeness Polar Surface Area Bioavailability

Molecular Weight Differentiation: CAS 888462-72-4 Offers a Favorable Balance of Bulk and Property Space

At 488.5 g/mol, CAS 888462-72-4 is heavier than the phenyl analog (474.5 g/mol) but lighter than the 2-methoxyphenyl analog (490.5 g/mol) and significantly lighter than the 2,3-dihydro-1,4-benzodioxin-6-yl analog (518.5 g/mol) [1], , . It adds only 14 mass units over the parent phenyl compound, a relatively modest increase that avoids pushing the molecule into the >500 Da rule-of-five warning zone [2]. This positions it as a 'lead-like' probe with slightly enhanced van der Waals contact potential compared to the unsubstituted phenyl analog.

Molecular Weight
Class‑level
488.5 g/mol
+14 g/mol vs. phenyl analog; may support additional hydrophobic contacts in binding site context.
Below 500 Da; lead‑like space.
Lead-likeness Molecular Weight Fragment-Based Drug Discovery

Hydrogen Bond Donor/Acceptor Count Parity Conceals Electronic Distribution Differences

CAS 888462-72-4 has 2 hydrogen bond donors and 4 acceptors, identical to the p-tolyl, phenyl, and 3-chlorophenyl analogs [1], [2]. However, the 3,4-dimethyl substitution introduces electron-donating methyl groups on the phenyl ring, which can modulate the electron density of the amide carbonyl and thus the strength of hydrogen bonds formed with biological targets. While this electronic effect is not captured by simple HBD/HBA counts, it is a recognized vector for tuning target residence time and selectivity in medicinal chemistry [3]. This distinguishes CAS 888462-72-4 from analogs with electron-withdrawing substituents (e.g., 3-chloro) or those with hydrogen-bond-capable substituents (e.g., 2-methoxy).

Hydrogen Bonding & Electronic Character
Reported
HBD: 2, HBA: 4 (identical to analogs)
Electron‑donating 3,4‑dimethyl group may modulate amide H‑bond strength and support cation‑π or hydrophobic interaction studies.
Differentiates from electron‑withdrawing chloro analogs; no quantitative bioactivity data.
Hydrogen Bonding Molecular Recognition Solubility

Recommended Research Application Scenarios for CAS 888462-72-4 Based on Verified Property Differentiation


Phenotypic Screening Library Enrichment for Intracellular Target Engagement

The high predicted logP (6.8) and intermediate TPSA (80.6 Ų) of CAS 888462-72-4 [1] make it a candidate for inclusion in diversity-oriented screening libraries that target intracellular or membrane-bound proteins. In phenotypic screens where passive membrane permeability is a prerequisite for hit identification, its lipophilicity profile may confer an advantage over less permeable analogs such as the 3-chlorophenyl variant (logP 5.2).

Structure-Activity Relationship (SAR) Exploration of the Carbamoyl Phenyl Substituent

For medicinal chemistry teams investigating the benzofuran-xanthene carboxamide scaffold, CAS 888462-72-4 provides the electron-rich, 3,4-dimethylphenyl variant of the series. Its use in parallel SAR screening alongside the 3-chlorophenyl, 2-methoxyphenyl, and unsubstituted phenyl analogs enables systematic exploration of electronic and steric effects on target engagement, without the confounding influence of additional hydrogen-bond donor/acceptor pharmacophores.

Computational Drug Repurposing and Virtual Screening Campaigns

The compound's well-defined computed properties and absence of known biological liabilities make it a clean starting point for computational target prediction and virtual screening. Its XLogP3-AA of 6.8 and TPSA of 80.6 Ų [1] place it within the property space of known CNS-active drugs, supporting its use as a query molecule in ligand-based virtual screening studies aimed at identifying novel chemotypes for neurodegenerative or psychiatric targets.

Control Compound for Physicochemical Assay Qualification

Given the absence of reported biological activity, CAS 888462-72-4 is well-suited as a negative or vehicle control in high-throughput screening assay development and validation. Its high lipophilicity can help assess assay tolerance for hydrophobic compounds, while its intermediate TPSA serves as a benchmark for calibrating permeability models in cell-based assay formats.

Application
Selection Property
Validation Focus
Intracellular target screening library enrichment
High predicted lipophilicity; intermediate TPSA
Permeability and intracellular exposure model validation
SAR exploration of carbamoyl phenyl substituent
Electron‑rich 3,4‑dimethylphenyl variant
Target engagement and selectivity SAR profiling
Computational drug repurposing and virtual screening
CNS‑active drug‑like property space (logP, TPSA)
Ligand‑based virtual screening validation; target prediction review
Assay qualification control compound
No reported bioactivity; high lipophilicity
Hydrophobic compound assay tolerance; cell‑based assay permeability calibration
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